4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene

Description

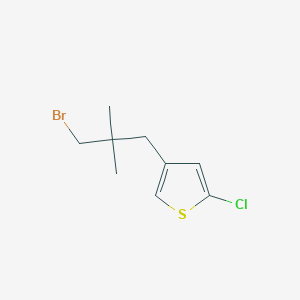

4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene is a halogenated thiophene derivative characterized by a brominated branched alkyl substituent and a chlorine atom on the thiophene ring. Its molecular structure (C₉H₁₂BrClS) combines the aromatic stability of thiophene with functional groups that enhance reactivity, making it a candidate for applications in organic synthesis, materials science, or pharmaceuticals.

Properties

Molecular Formula |

C9H12BrClS |

|---|---|

Molecular Weight |

267.61 g/mol |

IUPAC Name |

4-(3-bromo-2,2-dimethylpropyl)-2-chlorothiophene |

InChI |

InChI=1S/C9H12BrClS/c1-9(2,6-10)4-7-3-8(11)12-5-7/h3,5H,4,6H2,1-2H3 |

InChI Key |

PLMSMQGMSYFYEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CSC(=C1)Cl)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromo-2,2-dimethyl-1-propanol, which is a key intermediate.

Reaction with Thiophene: The intermediate is then reacted with thiophene under specific conditions to introduce the thiophene ring.

Chlorination: The final step involves the chlorination of the thiophene ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction can lead to the formation of sulfoxides or sulfides.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparisons for 4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene are absent in the evidence, insights can be drawn from analogous halogenated aromatic compounds:

Brominated Aromatic Compounds

- 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) : A psychoactive phenethylamine derivative with bromine and methoxy substituents. Unlike the thiophene-based target compound, 2C-B’s benzene ring and amine-functionalized side chain contribute to its serotonin receptor affinity .

- 2-Bromo-4'-methoxyacetophenone: A brominated acetophenone used as a synthetic intermediate. Its ketone group and methoxy substituent contrast with the thiophene backbone and alkyl halide groups in the target compound .

Chlorinated Thiophene Derivatives

Chlorothiophenes (e.g., 2-chlorothiophene) are common intermediates in agrochemical and polymer synthesis. The addition of a branched bromoalkyl chain in this compound likely alters its electronic properties (e.g., electron-withdrawing effects) compared to simpler chlorothiophenes.

Biological Activity

4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a brominated alkyl group and a chlorine atom. Its molecular formula is C₁₀H₁₂BrClS, and it possesses unique properties that may contribute to its biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several interesting effects:

- Antimicrobial Activity : Studies suggest that thiophene derivatives exhibit antimicrobial properties. The presence of halogen substituents (bromine and chlorine) may enhance these effects by increasing the lipophilicity and reactivity of the compound with microbial membranes.

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation. They may inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves halogenation reactions on a thiophene precursor. This can be achieved through various methods, including:

- Bromination : Using N-bromosuccinimide (NBS) to introduce bromine at the desired position.

- Chlorination : Employing reagents like thionyl chloride or N-chlorosuccinimide to add chlorine.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity in cancer | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Properties

A study conducted by researchers indicated that thiophene derivatives, including this compound, demonstrated significant antibacterial activity against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to modulate inflammatory pathways. Results showed a notable decrease in the expression of TNF-alpha and IL-6 in vitro, suggesting its potential utility in treating conditions like rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.